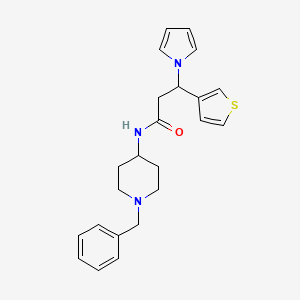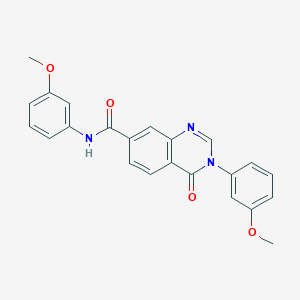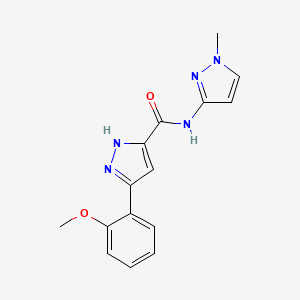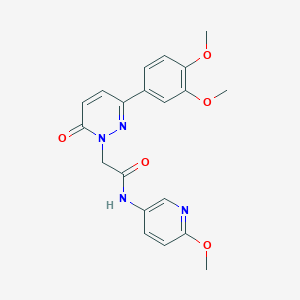
N-(1-Benzyl-4-piperidyl)-3-(1H-pyrrol-1-YL)-3-(3-thienyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Benzyl-4-piperidyl)-3-(1H-pyrrol-1-YL)-3-(3-thienyl)propanamide is a synthetic organic compound that belongs to the class of amides. This compound features a complex structure with multiple functional groups, including a piperidine ring, a pyrrole ring, and a thiophene ring. These structural elements suggest that the compound may have interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Benzyl-4-piperidyl)-3-(1H-pyrrol-1-YL)-3-(3-thienyl)propanamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a piperidine derivative.
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound.
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.
Amide Bond Formation: The final step involves the formation of the amide bond through the reaction of the amine group on the piperidine ring with a carboxylic acid derivative of the pyrrole-thiophene compound.
Industrial Production Methods
Industrial production methods for such complex organic compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(1-Benzyl-4-piperidyl)-3-(1H-pyrrol-1-YL)-3-(3-thienyl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl, pyrrole, and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NaOH, NH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for studies in pharmacology and toxicology.
Medicine: The compound could be investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: The compound may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(1-Benzyl-4-piperidyl)-3-(1H-pyrrol-1-YL)-3-(3-thienyl)propanamide would depend on its specific interactions with biological targets. Potential molecular targets could include:
Receptors: The compound may bind to specific receptors in the body, modulating their activity.
Enzymes: The compound may inhibit or activate enzymes, affecting metabolic pathways.
Ion Channels: The compound may interact with ion channels, altering cellular ion flow and signaling.
Comparison with Similar Compounds
Similar Compounds
N-(1-Benzyl-4-piperidyl)-3-(1H-pyrrol-1-YL)-3-(2-thienyl)propanamide: Similar structure but with a different position of the thiophene ring.
N-(1-Benzyl-4-piperidyl)-3-(1H-pyrrol-1-YL)-3-(4-thienyl)propanamide: Similar structure but with a different position of the thiophene ring.
N-(1-Benzyl-4-piperidyl)-3-(1H-pyrrol-1-YL)-3-(5-thienyl)propanamide: Similar structure but with a different position of the thiophene ring.
Uniqueness
N-(1-Benzyl-4-piperidyl)-3-(1H-pyrrol-1-YL)-3-(3-thienyl)propanamide is unique due to the specific arrangement of its functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C23H27N3OS |
|---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-3-pyrrol-1-yl-3-thiophen-3-ylpropanamide |
InChI |
InChI=1S/C23H27N3OS/c27-23(16-22(20-10-15-28-18-20)26-11-4-5-12-26)24-21-8-13-25(14-9-21)17-19-6-2-1-3-7-19/h1-7,10-12,15,18,21-22H,8-9,13-14,16-17H2,(H,24,27) |
InChI Key |
OPLYUJGHZZDSFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1NC(=O)CC(C2=CSC=C2)N3C=CC=C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethoxy}-2-(morpholin-4-ylmethyl)-4H-pyran-4-one](/img/structure/B10997791.png)
![ethyl 2-({[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B10997794.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)acetamide](/img/structure/B10997795.png)
![N-(6-methyl-1,3-benzothiazol-2-yl)-2-(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)acetamide](/img/structure/B10997798.png)

![2-methyl-1-oxo-N-[2-(1H-pyrrol-1-yl)ethyl]-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B10997803.png)
![4-{[(1-oxophthalazin-2(1H)-yl)acetyl]amino}butanoic acid](/img/structure/B10997810.png)
![(1-methyl-1H-indol-6-yl)[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone](/img/structure/B10997813.png)
![6-(1H-pyrrol-1-yl)-N-[4-(1H-1,2,4-triazol-3-yl)phenyl]hexanamide](/img/structure/B10997818.png)
![N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide](/img/structure/B10997826.png)

![3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[3-(methylsulfanyl)phenyl]propanamide](/img/structure/B10997837.png)
![[1-({[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)acetyl]amino}methyl)cyclohexyl]acetic acid](/img/structure/B10997852.png)
